molecular formula C5H9N3O B2818237 (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1846687-41-9

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B2818237
CAS No.: 1846687-41-9
M. Wt: 127.147
InChI Key: VOIPOMBZIGUJIZ-BYPYZUCNSA-N
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Description

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: is a chiral compound featuring a triazole ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole.

    Addition Reaction: The triazole is then subjected to an addition reaction with an appropriate chiral epoxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing batch reactors to control the reaction conditions precisely.

    Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone.

    Reduction: Formation of (1S)-1-(1-methyl-1,2-dihydro-1H-1,2,3-triazol-5-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
  • (1S)-1-(1-methyl-1H-1,2,3-triazol-3-yl)ethan-1-ol
  • (1S)-1-(1-methyl-1H-1,2,3-triazol-2-yl)ethan-1-ol

Uniqueness

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to its isomers and analogs.

Properties

IUPAC Name

(1S)-1-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPOMBZIGUJIZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846687-41-9
Record name (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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